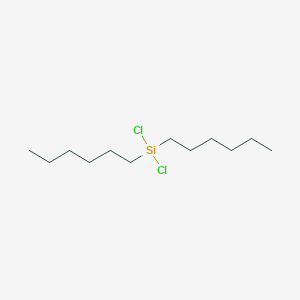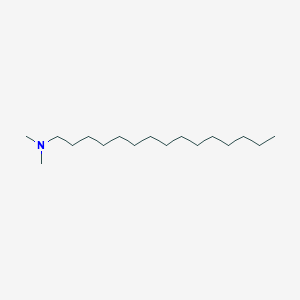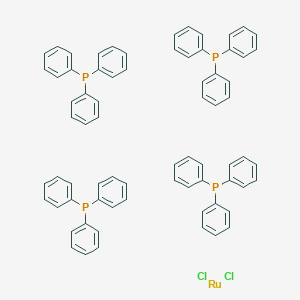
Perfluorophenyl acetate
Übersicht
Beschreibung
Perfluorophenyl acetate is a chemical compound with the molecular formula C8H3F5O2. It is an ester derived from perfluorophenol and acetic acid. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high stability and reactivity. This compound is widely used in organic synthesis, particularly in the formation of amide bonds and as a reagent in various chemical reactions.
Wirkmechanismus
Mode of Action
It is known that the perfluorophenyl group is a strong electron-withdrawing group, which can facilitate the cleavage of certain bonds in the presence of a base . In the context of single-chain polymer nanoparticles (SCNPs), Perfluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .
Biochemical Pathways
It is known that perfluorinated compounds can have significant impacts on various biological processes, including protein function and lipid metabolism .
Pharmacokinetics
It is known that perfluorinated compounds can be highly persistent in the body due to their resistance to metabolic degradation .
Result of Action
Perfluorinated compounds are known to have various biological effects, including potential toxicity to certain organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Perfluorophenyl acetate. For example, the presence of other chemicals, pH, temperature, and the specific biological or chemical context can all potentially impact the behavior of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Perfluorophenyl acetate can be synthesized through the esterification of perfluorophenol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a base such as pyridine to neutralize the by-products and drive the reaction to completion. The general reaction scheme is as follows:
C6F5OH+CH3COCl→C6F5OCOCH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Perfluorophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be replaced by nucleophiles such as amines, leading to the formation of amides.
Hydrolysis: In the presence of water and a base or acid, this compound can hydrolyze to form perfluorophenol and acetic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, pyridine, and mild heating.
Hydrolysis: Water, sodium hydroxide or hydrochloric acid, and ambient temperature.
Reduction: Lithium aluminum hydride, dry ether, and low temperature.
Major Products Formed:
Nucleophilic Substitution: Amides.
Hydrolysis: Perfluorophenol and acetic acid.
Reduction: Perfluorophenyl alcohol.
Wissenschaftliche Forschungsanwendungen
Perfluorophenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds and peptide coupling.
Biology: It is employed in the modification of biomolecules, such as attaching fluorophores to proteins and peptides.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Vergleich Mit ähnlichen Verbindungen
Pentafluorophenyl acetate: Similar in structure but with one less fluorine atom.
Perfluorooctyl acetate: A longer-chain ester with similar reactivity.
Perfluorobenzyl acetate: Another fluorinated ester with a different substituent on the aromatic ring.
Uniqueness: Perfluorophenyl acetate is unique due to its high fluorine content, which imparts exceptional stability and reactivity. This makes it particularly useful in applications requiring robust chemical properties, such as in the synthesis of pharmaceuticals and specialty materials.
Eigenschaften
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O2/c1-2(14)15-8-6(12)4(10)3(9)5(11)7(8)13/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTVBLZVILLKPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172795 | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19220-93-0 | |
| Record name | Phenol, 2,3,4,5,6-pentafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19220-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019220930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19220-93-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perfluorophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorophenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF9CWW5T7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Pentafluorophenyl acetate a useful reagent in organic synthesis?
A1: Pentafluorophenyl acetate (also known as Perfluorophenyl acetate) stands out for its high selectivity as an acetylating agent. [] While its mechanism of action isn't fully elucidated in the provided abstracts, its structure suggests it could be particularly adept at transferring its acetyl group to specific nucleophiles. This selectivity makes it a valuable tool for chemists designing targeted reactions.
Q2: Are there any examples of Pentafluorophenyl acetate being used in metal-catalyzed reactions?
A2: Yes, research indicates Pentafluorophenyl acetate can be employed in palladium-catalyzed reactions. [] Specifically, it's been shown to participate in stereodivergent coupling reactions with 1,3-dienes. This suggests the compound can be activated by a palladium catalyst, leading to the formation of new carbon-carbon bonds with control over the three-dimensional shape of the product molecule.
Q3: Beyond its use as a reagent, does Pentafluorophenyl acetate have other applications?
A3: One study describes the use of Pentafluorophenyl acetate in the synthesis of fluoroalkyl and fluoroaryl titanates. [] These titanates were prepared by reacting titanium tetrachloride with various fluoro-substituted alcohols in the presence of ammonia. This suggests Pentafluorophenyl acetate, or compounds derived from it, might be incorporated as ligands in metal complexes, potentially influencing their properties and reactivity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)










